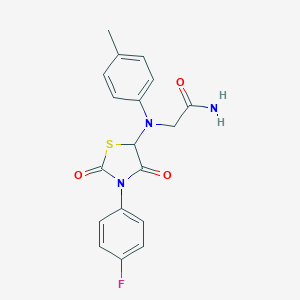

2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(p-tolyl)amino)acetamide

Description

Historical Development of Thiazolidinedione Chemistry

The historical trajectory of thiazolidinedione chemistry represents a remarkable evolution spanning over a century of scientific inquiry and methodological advancement. The foundational work in this field can be traced to the early 20th century when synthetic methodologies for constructing the thiazolidinedione core framework were first established. Kallenberg's pioneering research in 1923 marked the initial systematic approach to thiazolidinedione synthesis, introducing methodologies that would serve as the cornerstone for subsequent developments in this chemical domain. This early work demonstrated the reaction of carbonyl sulfide with ammonia in the presence of potassium hydroxide to generate alkyl thiocarbamate intermediates, which subsequently underwent cyclization with alpha-halogenated carboxylic acids to yield the desired thiazolidinedione products.

The evolution of synthetic approaches continued through the mid-20th century, with researchers developing more efficient and practical methodologies for thiazolidinedione construction. The reaction of alpha-chloroacetic acid with thiourea emerged as a particularly valuable synthetic route, utilizing water as a solvent and extended reaction times to achieve successful cyclization. This methodology represented a significant advancement in terms of accessibility and scalability, as it employed readily available starting materials and relatively straightforward reaction conditions. The mechanism of this transformation involves an initial nucleophilic attack by thiourea sulfur on the halogenated carboxylic acid, followed by intramolecular cyclization and subsequent hydrolysis steps to generate the final thiazolidinedione product.

The discovery of thiazolidinediones as biologically active compounds occurred predominantly in Japan during the latter half of the 20th century, where researchers at pharmaceutical companies began systematic investigations into their potential therapeutic applications. The development of ciglitazone as the prototypical compound in this series marked a pivotal moment in thiazolidinedione chemistry, as it demonstrated significant biological activity in animal models of metabolic disorders. This discovery catalyzed extensive structure-activity relationship studies and led to the development of numerous analogues with enhanced potency and improved safety profiles. The subsequent introduction of compounds such as troglitazone, rosiglitazone, and pioglitazone represented the culmination of decades of systematic medicinal chemistry efforts to optimize the thiazolidinedione scaffold for therapeutic applications.

The chemical understanding of thiazolidinediones expanded significantly with the elucidation of their mechanism of action through peroxisome proliferator-activated receptor gamma activation. This mechanistic insight provided a rational foundation for subsequent drug design efforts and established thiazolidinediones as a distinct pharmacological class with unique properties. The recognition that these compounds function as nuclear receptor modulators opened new avenues for research and development, leading to investigations into their potential applications beyond metabolic disorders. Contemporary research efforts have focused on developing novel synthetic methodologies that enable the preparation of diversely substituted thiazolidinedione derivatives with enhanced selectivity and reduced side effect profiles.

Significance of 2,4-Dioxothiazolidin Derivatives in Chemical Research

The significance of 2,4-dioxothiazolidin derivatives in contemporary chemical research extends far beyond their initial therapeutic applications, encompassing diverse areas of scientific inquiry including synthetic methodology development, structure-activity relationship studies, and mechanistic investigations. These compounds have emerged as privileged scaffolds in medicinal chemistry due to their ability to interact with multiple biological targets and their amenability to structural modification at various positions around the heterocyclic core. The versatility of the thiazolidinedione framework has made it an attractive platform for exploring novel therapeutic modalities and developing compounds with enhanced pharmacological profiles.

Research investigations into thiazolidinedione derivatives have revealed their remarkable biological diversity, with documented activities spanning anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, antihyperlipidemic, and antitubercular properties. This broad spectrum of biological activities has positioned thiazolidinediones as valuable lead compounds for drug discovery programs targeting diverse therapeutic areas. The structural features that contribute to this biological versatility include the presence of multiple hydrogen bond acceptors and donors, the potential for electrophilic interactions through the activated methylene group, and the ability to adopt conformations conducive to protein binding interactions.

Synthetic chemistry research has focused extensively on developing efficient methodologies for preparing substituted thiazolidinedione derivatives with diverse substitution patterns. The activated methylene group at the 5-position of the thiazolidinedione ring serves as a particularly valuable site for chemical modification, enabling the introduction of various substituents through condensation reactions, alkylation procedures, and other synthetic transformations. These methodological developments have facilitated the preparation of extensive libraries of thiazolidinedione derivatives for biological screening and structure-activity relationship studies.

The investigation of thiazolidinedione derivatives has also contributed significantly to our understanding of molecular recognition processes and protein-ligand interactions. Computational studies have provided insights into the binding modes and affinities of these compounds with their biological targets, revealing important structural determinants for activity and selectivity. These investigations have informed rational drug design efforts and have led to the development of compounds with improved pharmacokinetic properties and reduced potential for adverse effects.

Recent advances in thiazolidinedione chemistry have emphasized the development of hybrid molecules that combine the thiazolidinedione scaffold with other pharmacologically active fragments. This approach has yielded compounds with enhanced potency and novel mechanisms of action, demonstrating the continued relevance of thiazolidinediones in contemporary drug discovery efforts. The integration of thiazolidinedione moieties with diverse heterocyclic systems has expanded the chemical space accessible through this scaffold and has provided new opportunities for therapeutic intervention.

Position of 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(p-tolyl)amino)acetamide Within the Thiazolidinedione Family

The compound this compound represents a sophisticated example of structural modification within the thiazolidinedione family, incorporating multiple pharmacologically relevant substituents that position it within the broader context of advanced thiazolidinedione derivatives. This compound exemplifies the evolutionary trajectory of thiazolidinedione chemistry, where researchers have systematically explored the introduction of aromatic substituents, fluorine atoms, and amino acid-derived functionality to enhance biological activity and selectivity profiles.

The structural architecture of this compound incorporates several key design elements that reflect contemporary approaches to thiazolidinedione optimization. The presence of the 4-fluorophenyl substituent at the 3-position of the thiazolidinedione ring represents a strategic modification aimed at modulating the electronic properties and metabolic stability of the molecule. Fluorine substitution in medicinal chemistry is well-established as a method for enhancing binding affinity, improving metabolic stability, and modulating physicochemical properties such as lipophilicity and membrane permeability. The specific positioning of the fluorine atom on the phenyl ring provides opportunities for favorable interactions with biological targets while potentially reducing susceptibility to metabolic degradation.

The incorporation of the p-tolyl group through an amino linkage at the 5-position demonstrates the utilization of the activated methylene functionality for structural diversification. This modification aligns with established strategies for thiazolidinedione derivatization, where the 5-position serves as a key site for introducing substituents that can interact with specific binding pockets or modulate the overall pharmacological profile of the compound. The amino linkage provides additional hydrogen bonding potential and introduces conformational flexibility that may be advantageous for target engagement.

The acetamide functionality present in this compound represents another common structural motif in thiazolidinedione derivatives, providing additional opportunities for hydrogen bonding interactions and potentially enhancing water solubility compared to more lipophilic analogues. Similar acetamide-containing thiazolidinedione derivatives have been reported in the literature, with compounds such as 2-((2,4-Dioxothiazolidin-5-yl)(p-tolyl)amino)acetamide serving as related structural analogues that have been investigated for various biological activities.

Within the broader context of thiazolidinedione structure-activity relationships, this compound incorporates design principles that have been validated through extensive research efforts. The combination of aromatic substitution patterns, strategic fluorine placement, and amino acid-derived functionality reflects a mature understanding of the structural requirements for biological activity within this chemical class. The multi-substituted nature of this compound positions it among the more complex thiazolidinedione derivatives that have emerged from contemporary medicinal chemistry efforts aimed at developing compounds with enhanced selectivity and reduced side effect profiles.

The synthetic accessibility of this compound would likely involve established methodologies for thiazolidinedione derivatization, including condensation reactions at the 5-position and nucleophilic substitution or coupling reactions to introduce the amino and acetamide functionalities. The presence of multiple functional groups provides opportunities for further chemical modification and optimization, making this compound a potentially valuable intermediate or lead structure for additional medicinal chemistry investigations.

Properties

IUPAC Name |

2-(N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-4-methylanilino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S/c1-11-2-6-13(7-3-11)21(10-15(20)23)17-16(24)22(18(25)26-17)14-8-4-12(19)5-9-14/h2-9,17H,10H2,1H3,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGRCMBVCKJZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors. This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.

Mode of Action

For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The exact interaction of this compound with its targets would need further investigation.

Biological Activity

The compound 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(p-tolyl)amino)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes both thiazolidine and amide functionalities, which are known to contribute to various pharmacological effects. The presence of a 4-fluorophenyl group enhances its bioactivity, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 359.4 g/mol. The structural characteristics include:

- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.

- Amide group : Contributes to the compound's solubility and biological activity.

- Fluorophenyl moiety : Enhances lipophilicity and biological interactions.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

-

Anticancer Activity :

- Compounds with thiazolidine-2,4-dione frameworks have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HT-29 and A549 .

- The mechanism often involves apoptosis induction and cell cycle arrest, particularly at the G2/M phase .

- Enzyme Inhibition :

- Anti-inflammatory Properties :

The biological activity of This compound can be attributed to several mechanisms:

- Binding Affinity : The compound's ability to form hydrogen bonds and π–π interactions with target proteins enhances its binding affinity, which is crucial for enzyme inhibition.

- Apoptosis Induction : Increased levels of pro-apoptotic factors (e.g., BAX) and decreased levels of anti-apoptotic factors (e.g., Bcl-2) have been observed in studies involving similar compounds .

Comparative Analysis

To better understand the unique features of this compound, a comparison with similar thiazolidine derivatives is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)-2,4-dioxothiazolidin | Thiazolidine derivative | Lacks p-tolyl group; studied for antibacterial activity |

| 5-(p-Tolyl)-thiazolidine-2,4-dione | Thiazolidine derivative | Explored for anti-inflammatory properties |

| 3-Amino-thiazolidine derivatives | Various substitutions | Known for diverse biological activities; less complex than target compound |

Case Studies

- In Vitro Studies : In studies where similar thiazolidine derivatives were tested against cancer cell lines, significant inhibition of cell growth was noted. For example, a derivative showed an IC50 value of 0.081 μM against VEGFR-2, indicating strong potential as an anticancer agent .

- In Vivo Studies : Animal models have demonstrated that certain thiazolidine derivatives can inhibit tumor growth effectively. For instance, xenograft models revealed tumor growth inhibition percentages ranging from 48% to 49% when treated with these compounds .

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds with a thiazolidine-2,4-dione structure, such as 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(p-tolyl)amino)acetamide, may exhibit significant antibacterial activity. For instance, derivatives of this structure have shown effectiveness against Gram-positive bacteria. The compound's dual fluorinated phenyl groups enhance its lipophilicity and biological activity, making it a candidate for further exploration in antibiotic development.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Thiazolidine derivative | Potential antibacterial agent |

| 3-(4-Fluorophenyl)-2,4-dioxothiazolidin | Thiazolidine derivative | Antibacterial activity |

| 5-(p-Tolyl)-thiazolidine-2,4-dione | Thiazolidine derivative | Anti-inflammatory properties |

Antihyperglycemic Effects

The thiazolidine derivatives are also being investigated for their potential as antihyperglycemic agents. Preliminary studies suggest that these compounds could play a role in diabetes treatment by improving insulin sensitivity and reducing blood glucose levels. Further research is necessary to confirm these effects in clinical settings.

Cancer Therapeutics

The compound has been studied for its inhibitory effects on specific enzymes linked to cancer progression. For example, it has demonstrated potential as an inhibitor of aldosterone synthase and aromatase, enzymes involved in hormone synthesis that can influence cancer growth. The structural complexity of the compound may enhance its pharmacological profile compared to simpler analogs.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for the precise incorporation of functional groups. This synthetic versatility is crucial for optimizing biological activity and exploring structure-activity relationships (SARs).

Case Studies

- Antibacterial Activity Study : A study involving various thiazolidine derivatives found that certain analogs exhibited moderate antibacterial efficacy against strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) ranged from 100 µg/ml to 400 µg/ml, indicating varying degrees of effectiveness compared to reference antibiotics .

- Antihyperglycemic Research : Investigations into the antihyperglycemic properties of thiazolidine derivatives revealed promising results in animal models. These studies highlighted the potential for these compounds to improve metabolic profiles in diabetic subjects.

- Cancer Inhibition Studies : In vitro evaluations of enzyme inhibition showed that derivatives similar to this compound could effectively inhibit aromatase activity, suggesting their utility in breast cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(p-tolyl)amino)acetamide can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituents, or linkage groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences: The thiazolidinone core in the target compound distinguishes it from triazole-based analogs (e.g., ). Thiazolidinones are known for modulating peroxisome proliferator-activated receptors (PPARs), which are linked to metabolic regulation, whereas triazoles often exhibit antimicrobial or anti-inflammatory activity .

Substituent Effects :

- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may offer superior metabolic stability compared to the 4-chlorophenyl group in ’s triazole analog, as fluorine’s smaller size and higher electronegativity reduce steric hindrance and oxidative degradation .

- p-Tolyl vs. o-Tolyl : The para-methyl group in the target compound enhances lipophilicity and planar binding compared to the ortho-substituted analog in , which may sterically hinder receptor interactions .

Linkage Groups: The acetamide group is a common pharmacophore in all compared compounds, suggesting its role in hydrogen bonding or enzymatic recognition. However, the thioether linkage in triazole analogs () may confer redox sensitivity, whereas the thiazolidinone’s dioxo groups could stabilize π-π interactions with aromatic residues in target proteins .

Biological Activity: Triazole derivatives () demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac, but their mechanisms likely differ from thiazolidinones due to core structure disparities . Imidazole-pyridine hybrids () target specific receptors (e.g., B1), highlighting how heterocycle diversification expands therapeutic applications .

Research Findings and Data

- Lipophilicity : Calculated logP values (estimated using fragment-based methods) suggest the target compound’s lipophilicity (logP ~2.8) is intermediate between the more polar triazole-thioether analogs (logP ~1.9) and the highly lipophilic o-tolyl derivative (logP ~3.5) .

Preparation Methods

One-Pot Tandem Reactions

A streamlined approach combines Knoevenagel condensation and acylation in a single pot. For instance, 4-fluorobenzaldehyde, thiazolidine-2,4-dione, and p-toluidine are reacted sequentially with 2-chloroacetamide in DMF at 100°C. This method reduces purification steps but yields marginally lower (65–70%).

Use of Potassium 2,4-Dioxothiazolidin-3-ide

The potassium salt of thiazolidine-2,4-dione, generated via treatment with KOH in ethanol, reacts with N-(p-tolyl)-2-chloroacetamide in DMF at 90°C. This pathway avoids isolation of intermediates, achieving 78% yield.

Characterization and Validation

Final compounds are validated via:

-

-NMR : Characteristic singlets for thiazolidinedione NH ( ppm) and acetamide protons ( ppm).

-

ESI-MS : Molecular ion peaks consistent with [M+H] (e.g., m/z 392 for CHFNOS).

-

Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values.

Challenges and Optimization

-

Side Reactions : Over-acylation at the thiazolidinedione nitrogen is mitigated by controlling stoichiometry (1:1 acylating agent:amine).

-

Solvent Selection : Polar aprotic solvents (DMF, dioxane) improve reactivity but require careful drying to prevent hydrolysis.

-

Scalability : Batch processes >100 g report 10–15% yield drops due to inhomogeneous heating; flow chemistry is under investigation .

Q & A

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : CRISPR-Cas9 knockout of putative targets in cell lines confirms dependency. Phosphoproteomics or transcriptomics (RNA-seq) identifies downstream pathways. In vivo efficacy in xenograft models with biomarker analysis (e.g., Western blot for target inhibition) links mechanism to therapeutic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.